molecular formula C14H20ClN3O4S B2580380 9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 1798743-56-2

9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride

Cat. No.: B2580380
CAS No.: 1798743-56-2
M. Wt: 361.84
InChI Key: GVHMJBOJAUDGKA-UHFFFAOYSA-N
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Description

9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride: is a complex organic compound that belongs to the class of azabicyclo compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride typically involves multiple steps. One common method includes the condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, followed by reductive amination and subsequent treatment with hydrogen chloride to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the disruption of cellular processes. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: 9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride is unique due to its combination of a nitro group and a sulfonyl group attached to the azabicyclo structure. This unique combination imparts specific chemical reactivity and potential biological activity that is not commonly found in other similar compounds.

Properties

IUPAC Name

9-(4-nitrophenyl)sulfonyl-9-azabicyclo[3.3.1]nonan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S.ClH/c15-10-8-12-2-1-3-13(9-10)16(12)22(20,21)14-6-4-11(5-7-14)17(18)19;/h4-7,10,12-13H,1-3,8-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHMJBOJAUDGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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